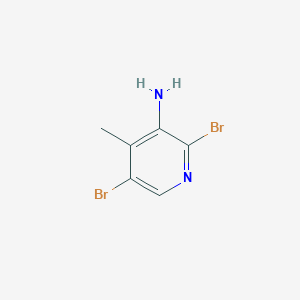
2,5-Dibromo-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2nd and 5th positions, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-methylpyridin-3-amine typically involves the bromination of 4-methylpyridin-3-amine. One common method is the reaction of 4-methylpyridin-3-amine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and boronic acids in the presence of a base like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Coupling: Biaryl compounds with new carbon-carbon bonds.
Reduction: 4-Methylpyridin-3-amine with hydrogen atoms replacing the bromine atoms.
Applications De Recherche Scientifique
2,5-Dibromo-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-methylpyridin-3-amine
- 5-Bromo-3-methylpyridin-2-amine
- 2-Amino-3,5-dibromo-6-methylpyridine
Uniqueness
2,5-Dibromo-4-methylpyridin-3-amine is unique due to the specific positioning of its bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C6H6Br2N2 |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
2,5-dibromo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |
Clé InChI |
FOCMLFSRXVUUQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


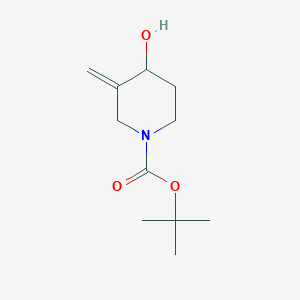
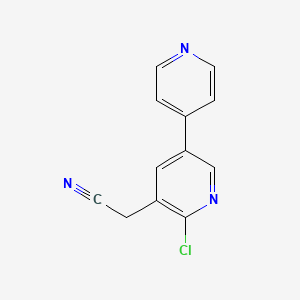
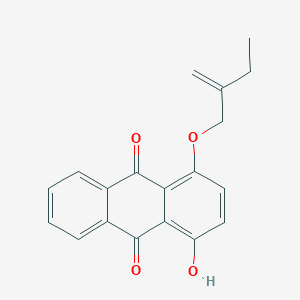


![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
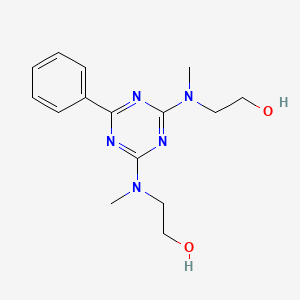
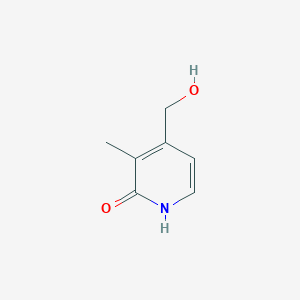
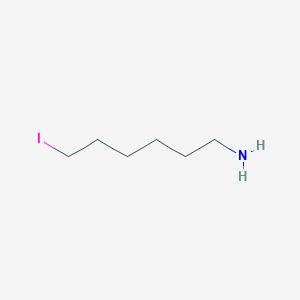
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
